Home > Products > Screening Compounds P117189 > 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile - 1249471-25-7

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Catalog Number: EVT-1690510
CAS Number: 1249471-25-7
Molecular Formula: C11H9F2N
Molecular Weight: 193.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Compound Description: This compound features a 3,5-difluorophenyl group attached to a butane-1,3-dione backbone with a terminal trifluoromethyl group. The research primarily focuses on its crystal structure, highlighting the syn conformation of the C=O bonds and weak C—H⋯O interactions observed in the crystal lattice. []
  • Relevance: This compound shares the 3,5-difluorophenyl moiety with 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. The difference lies in the butane-1,3-dione backbone with a trifluoromethyl group replacing the cyclobutanecarbonitrile moiety. This makes it structurally analogous in terms of the aromatic substitution pattern. []

(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features a 3,5-difluorophenyl group attached to a propenone backbone, with a 2,4-dimethoxyphenyl substituent on the other end of the double bond. The key finding is the near-planar conformation of the molecule and the trans configuration across the central double bond. []

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a pyrazole derivative featuring a 3,5-difluorophenyl group at the 3-position, a phenyl group at the 1-position, and a carbaldehyde substituent at the 4-position. The research focuses on its synthesis via the Vilsmeier-Haack reaction and characterization using various spectroscopic techniques. [, ]

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole

  • Compound Description: Similar to the previous compound, this is a pyrazole derivative with a 3,5-difluorophenyl group at the 5-position. Additionally, it features a 4-fluorophenyl group at the 1-position and a trifluoromethyl group at the 3-position. The research focuses on its crystal structure and intermolecular interactions. []

4-Alkyl-3,5-difluorophenyl-Substituted Benzodithiophene-Based Polymers

  • Compound Description: These polymers utilize a 4-alkyl-3,5-difluorophenyl-substituted benzodithiophene unit as the electron donor in a conjugated polymer system. The research investigates their application in polymer solar cells, highlighting their wide band gaps and high power conversion efficiencies. []
  • Relevance: While not directly comparable to 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, these polymers showcase the use of the 3,5-difluorophenyl moiety in a different chemical context, emphasizing its potential utility in materials science. []
  • Compound Description: DAPT is a γ-secretase inhibitor, a class of compounds with therapeutic potential in various diseases. The research investigates its effects on Notch signaling pathways, particularly in the context of cancer and microglia activation. [, ]
  • Relevance: DAPT incorporates a 3,5-difluorophenyl group within a more complex peptidomimetic structure. Although structurally dissimilar to 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, its inclusion highlights the broader biological relevance of the 3,5-difluorophenyl motif in medicinal chemistry. [, ]
Overview

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound characterized by its unique molecular structure, which includes a cyclobutane ring and a difluorophenyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

Source and Classification

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can be classified as an organic compound belonging to the family of nitriles. Its chemical structure features a cyclobutane ring, which is a four-membered carbon ring, and a phenyl group that is substituted with two fluorine atoms at the 3 and 5 positions. The compound's systematic name reflects its structure, indicating the presence of both the cyclobutane and the cyano (nitrile) functional group.

Synthesis Analysis

Methods

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile typically involves several key steps:

  1. Formation of Cyclobutane Framework: The cyclobutane ring can be synthesized through various methods, including cycloaddition reactions or ring-closing reactions involving suitable precursors.
  2. Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or through the reaction of an appropriate halogenated precursor with sodium cyanide.
  3. Fluorination: The introduction of fluorine atoms at the 3 and 5 positions of the phenyl group can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

Technical Details

  • Reagents: Common reagents for these reactions may include sodium cyanide for cyano group introduction, fluorinating agents such as N-fluorobenzenesulfonimide for fluorination, and bases like potassium carbonate to facilitate nucleophilic substitutions.
  • Conditions: The reactions typically require controlled temperatures and may involve solvents such as dimethylformamide or acetonitrile to enhance solubility and reactivity.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is C9H8F2NC_9H_8F_2N.

  • Molecular Weight: Approximately 183.16 g/mol.
  • Canonical SMILES: C1CC(C1)C(=N)C2=CC(=C(C=C2)F)F
  • InChI Key: An identifier that provides a unique representation of the compound's structure.

The structure consists of a cyclobutane ring attached to a phenyl group that has two fluorine atoms positioned ortho to one another on the aromatic ring. This configuration influences both the physical properties and biological activity of the compound.

Chemical Reactions Analysis

Reactions

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can undergo various chemical reactions:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic addition reactions under basic conditions.
  • Electrophilic Aromatic Substitution: The difluorophenyl group can undergo further substitution reactions where electron-withdrawing groups may influence reactivity.
  • Reduction Reactions: The nitrile can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Technical Details

  • Common Reagents:
    • Nucleophiles such as amines or alcohols for substitution reactions.
    • Reducing agents like lithium aluminum hydride for reduction processes.
  • Reaction Conditions: These reactions often require specific temperature controls, typically ranging from room temperature to elevated temperatures depending on the reactivity of the substrates involved.
Mechanism of Action

The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile involves its interaction with biological targets:

  • Binding Affinity: The difluorophenyl moiety enhances binding affinity due to the presence of electronegative fluorine atoms, which can engage in hydrogen bonding or π-π interactions with target proteins.
  • Biological Activity Modulation: This compound may modulate enzyme activity or receptor binding through conformational changes induced by its structural features.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity and crystallization conditions.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the cyano group.
Applications

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile has several scientific uses:

  • Medicinal Chemistry: Investigated for potential therapeutic applications, particularly in drug discovery aimed at treating various diseases including cancer.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for developing more complex molecules with desired biological activities.
  • Research Applications: Utilized in studies exploring structure-activity relationships due to its unique structural features that influence biological interactions.

This compound exemplifies the intersection between organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.

Introduction to Fluorinated Cyclobutane Derivatives in Modern Medicinal Chemistry

Role of Cyclobutane Scaffolds in Bioactive Molecule Design

The cyclobutane ring has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties that enhance drug-like characteristics. With a bond angle of 88° (slightly compressed from the ideal 90°) and elongated C–C bonds (1.56 Å vs. 1.54 Å in typical alkanes), cyclobutane exhibits a distinct puckered conformation that relieves torsional strain while maintaining substantial ring strain (26.3 kcal·mol⁻¹). This geometric profile enables precise three-dimensional positioning of pharmacophoric groups that cannot be achieved with linear chains or larger ring systems [4].

The scaffold's strategic incorporation improves metabolic stability by blocking oxidative metabolism at benzylic positions – a key vulnerability in many drug candidates. This property is exemplified in cyclobutane-containing protease inhibitors where the ring system shields adjacent metabolic hot spots while maintaining target engagement [4]. Additionally, cyclobutane's high Fsp³ character (fraction of sp³-hybridized carbons) enhances aqueous solubility and reduces melting points compared to planar aromatic systems, addressing critical developability challenges [4].

Table 1: Key Physicochemical Attributes of Cyclobutane Scaffolds

PropertyValueMedicinal Chemistry Advantage
Bond Angle88°Puckered conformation for 3D vector control
C–C Bond Length1.56 ÅEnhanced π-character for specific binding
Ring Strain Energy26.3 kcal·mol⁻¹Balanced stability/reactivity profile
Fsp³1.0Improved solubility and crystal lattice disruption
Torsional FlexibilityRestricted rotationConformational restriction for entropy payoff

In targeted therapeutic applications, cyclobutane serves as a versatile molecular platform:

  • Hydrophobic Pocket Occupation: Optimized van der Waals contacts in enzyme binding sites (e.g., cathepsin B inhibitors) [4]
  • Conformational Restriction: Replacement of flexible ethyl linkers with 1,3-disubstituted cyclobutane to reduce entropic penalty upon binding [4]
  • Aryl Isostere: Mimicry of phenyl groups while reducing planarity and improving solubility parameters [4]

Strategic Importance of 3,5-Difluorophenyl Substitution in Pharmacophore Optimization

The 3,5-difluorophenyl group represents a sophisticated bioisostere that significantly enhances ligand-target interactions through combined electronic and steric effects. This substitution pattern features two orthogonally positioned fluorine atoms that create a polarized aromatic system with enhanced π-stacking capability. The fluorine atoms withdraw electron density from the phenyl ring, lowering the LUMO energy and facilitating charge-transfer interactions with electron-rich protein residues [6].

Compared to monohalogenated analogs, the 3,5-difluoro configuration provides superior metabolic stability by deactivating positions most vulnerable to oxidative cytochrome P450 metabolism. This effect is quantified in comparative studies where 3,5-difluorophenyl derivatives exhibited >2-fold longer microsomal half-lives than their monofluoro counterparts [6]. The symmetrical fluorine placement also creates a pseudo-axis of symmetry that facilitates crystalline lattice formation – a critical property for manufacturing reproducibility.

Table 2: Comparative Analysis of Fluorophenyl Substitution Patterns

Substitution PatternDipole Moment (D)logP ContributionMetabolic Stability (t½)Key Interactions
3,5-Difluoro2.8–3.2+0.62 per F42 min (human microsomes)Edge-to-face π-stacking, C–F⋯H–C bonds
3-Fluoro1.6–1.8+0.4323 minDipolar interactions
4-Fluoro1.3–1.5+0.4628 minAltered pKa of adjacent substituents
Phenyl (unsubstituted)0.00.018 minStandard π–π interactions

The 3,5-difluorophenyl moiety enhances binding through multiple mechanisms:

  • Hydrophobic Enclosure: Fluorine atoms fill lipophilic enzyme pockets with optimal steric complementarity (e.g., kinase ATP-binding sites)
  • Orthogonal Dipole Moments: C–F bonds create localized electrostatic fields that guide molecular recognition [6]
  • Preorganized Geometry: Reduced conformational flexibility compared to larger hydrophobic groups improves binding entropy

Historical Evolution of Carbonitrile-Containing Compounds in Drug Discovery

Nitrile-containing pharmaceuticals have experienced a renaissance in drug development, with FDA approvals steadily increasing since 2010. The carbonitrile group (–C≡N) serves as a multifunctional pharmacophore capable of diverse binding modes while maintaining favorable ADME properties. Its minimal steric footprint (π-system diameter: 3.6 Å) enables deep projection into enzyme clefts inaccessible to bulkier groups [3].

Historically, benzonitrile derivatives emerged as potent aromatase inhibitors (e.g., fadrozole and letrozole), where the nitrile group mimicked the carbonyl oxygen of natural steroid substrates through hydrogen bonding with catalytic residues [3] [5]. This pioneering work established the nitrile's role as a carbonyl bioisostere in enzyme inhibition. The modern era has witnessed expanded applications:

  • Hydrogen Bonding: Nitrile nitrogen forms directed contacts with Ser, Arg, Thr, and His side chains (e.g., EGFR inhibitors neratinib and pelitinib) [3]
  • Dipole-Directed Positioning: Strong molecular dipole aligns inhibitors in enzyme active sites (e.g., bicalutamide binding to androgen receptor)
  • Covalent Inhibition: Electrophilic nitriles form reversible tetrahedral intermediates with cysteine proteases (e.g., cathepsin inhibitors)

Table 3: Therapeutic Applications of Nitrile Pharmacophores in Approved Drugs

Drug (Approval Year)Therapeutic AreaNitrile RoleTarget Interaction
Letrozole (1995)Breast cancerH-bond acceptor mimicking steroid carbonylAromatase active site
Bicalutamide (1995)Prostate cancerDual H-bond to Arg752 and water networkAndrogen receptor ligand-binding domain
Vildagliptin (2007)Type 2 diabetesCovalent serine adduct formationDPP-4 catalytic triad
Neratinib (2017)Breast cancerH-bond to Met793 gatekeeper residueEGFR kinase domain
Berotralstat (2020)Hereditary angioedemaCharge transfer with aromatic residuesPlasma kallikrein S1 pocket

The carbonitrile group exhibits exceptional metabolic stability with minimal cyanide release risk – a key safety consideration. Alkylnitriles with α-protons can undergo oxidation to cyanohydrins, but aromatic nitriles and fully substituted aliphatic nitriles (e.g., 1-(3,5-difluorophenyl)cyclobutanecarbonitrile) demonstrate negligible cyanogenesis. Metabolism typically occurs at sites distal to the nitrile, with glucuronidation and oxidation representing primary clearance pathways [3] [5].

Properties

CAS Number

1249471-25-7

Product Name

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

IUPAC Name

1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

InChI

InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2

InChI Key

OJGJWXQDRWERLC-UHFFFAOYSA-N

SMILES

C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.